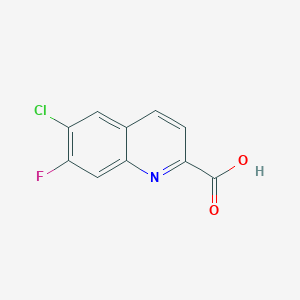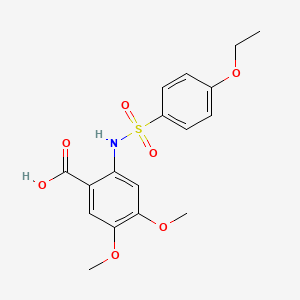![molecular formula C8H14BN3O2 B2797227 [2-(Diethylamino)pyrimidin-5-YL]boronic acid CAS No. 1888409-34-4](/img/structure/B2797227.png)
[2-(Diethylamino)pyrimidin-5-YL]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Diethylamino)pyrimidin-5-YL]boronic acid is a boronic acid derivative with the molecular formula C8H14BN3O2. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)pyrimidin-5-YL]boronic acid typically involves the reaction of 2-(diethylamino)pyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反应分析
Types of Reactions
[2-(Diethylamino)pyrimidin-5-YL]boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound .
科学研究应用
Chemistry
In chemistry, [2-(Diethylamino)pyrimidin-5-YL]boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to form stable covalent bonds with diols makes it valuable in the development of sensors and catalysts .
Biology
In biology, this compound is used in the study of enzyme inhibitors and as a tool for the development of new drugs. Its boronic acid group can interact with active sites of enzymes, making it a potential candidate for enzyme inhibition studies .
Medicine
In medicine, this compound is explored for its potential use in drug development, particularly in the design of protease inhibitors. Boronic acids are known to form reversible covalent bonds with serine and threonine residues in proteases, making them effective inhibitors .
Industry
In industry, this compound is used in the production of advanced materials and as a reagent in various chemical processes. Its unique reactivity makes it valuable in the synthesis of polymers and other materials .
作用机制
The mechanism of action of [2-(Diethylamino)pyrimidin-5-YL]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form a tetrahedral boronate complex with diols. This property is exploited in various applications, including enzyme inhibition and sensor development .
相似化合物的比较
Similar Compounds
[2-(Dimethylamino)pyrimidin-5-YL]boronic acid: Similar structure but with dimethylamino group instead of diethylamino group.
[2-(Diethylamino)pyrimidin-4-YL]boronic acid: Similar structure but with the boronic acid group at the 4-position instead of the 5-position.
Uniqueness
The uniqueness of [2-(Diethylamino)pyrimidin-5-YL]boronic acid lies in its specific substitution pattern and the presence of the diethylamino group, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
IUPAC Name |
[2-(diethylamino)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPMXYCVBTHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(CC)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2797145.png)
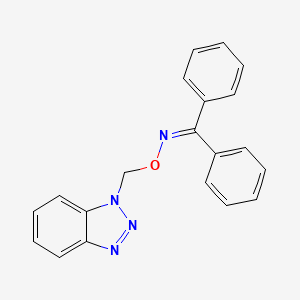
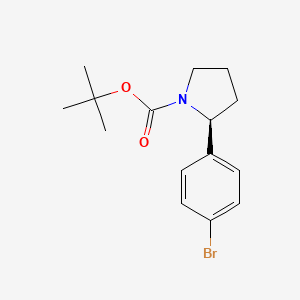
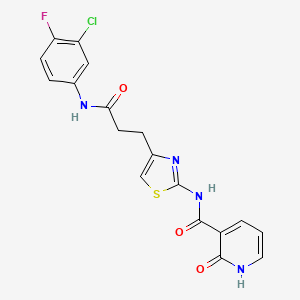
![Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2797149.png)
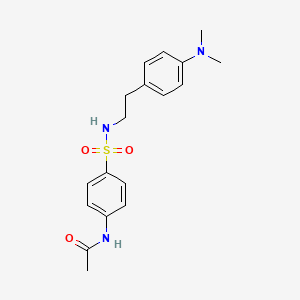
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797154.png)
![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)
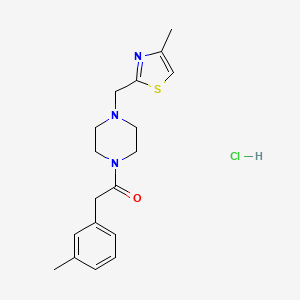
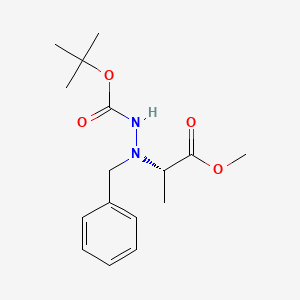
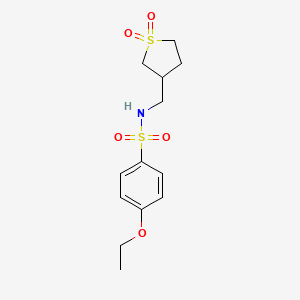
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2797165.png)
